![molecular formula C21H15ClN2O3 B2472724 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide CAS No. 922110-26-7](/img/structure/B2472724.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide
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Overview
Description
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide” is a complex organic compound. It contains a dibenzo[b,f][1,4]oxazepin ring which is a tricyclic compound that is part of several psychoactive drugs . The compound also contains a benzamide group, which is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tricyclic dibenzo[b,f][1,4]oxazepin ring. The 8-chloro and 11-oxo groups would likely have a significant effect on the electronic structure of the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and melting and boiling points would all be influenced by the functional groups present in the molecule .Scientific Research Applications
Pharmacological Properties :
- A study by Naporra et al. (2016) investigated the influence of chlorine substitution patterns on the pharmacology of dibenzo[b,f][1,4]oxazepines and related oxepine derivatives at histamine receptors and selected aminergic GPCRs. The research found that these compounds show high affinity to the hH1R but varying affinities to other receptors, suggesting their potential as selective receptor ligands (Naporra et al., 2016).
Microbial Transformation :
- Jiu et al. (1977) studied the microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine, leading to the formation of new derivatives. This research highlighted the role of microorganisms in altering the structure of such compounds, which could be relevant for their application in various fields (Jiu, Mizuba, & Hribar, 1977).
Catalytic Enantioselective Reactions :
- Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This study is important for the synthesis of chiral compounds with potential applications in medicinal chemistry (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Syntheses and Properties of Polyfluorinated Analogs :
- Gerasimova et al. (1989) explored the synthesis and properties of polyfluorinated dibenzo[b,f][1,4]oxazepines. Their work provides insights into the chemical behavior of such compounds and their potential applications, especially in the field of psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).
Synthesis of Chiral Derivatives :
- A study by Munck et al. (2018) presented a microreview of enantioselective reactions involving dibenzo[b,f][1,4]oxazepine moieties. This study highlights the importance of these compounds in the synthesis of chiral derivatives with potential pharmacological applications (Munck, Vila, & Pedro, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to have selective affinity for thedopamine D2 receptor . The dopamine D2 receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control.
Mode of Action
Compounds with selective affinity for the dopamine d2 receptor typically work bybinding to the receptor and modulating the release of dopamine , a neurotransmitter that plays a key role in reward, motivation, memory, and other important brain functions .
Safety and Hazards
properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-2-4-13(5-3-12)20(25)23-15-7-9-18-16(11-15)21(26)24-17-10-14(22)6-8-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYBVAKXSGVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide |
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